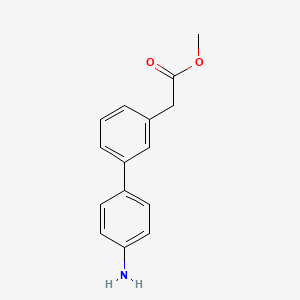

(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester

Description

(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester is a biphenyl derivative featuring an amino group (-NH₂) at the 4' position of the biphenyl moiety and an acetic acid methyl ester (-CH₂COOCH₃) at the 3-position. This compound is structurally characterized by its planar biphenyl core, which allows for π-π interactions, and the polar amino and ester groups, which contribute to its solubility and reactivity. Its synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, as seen in analogous compounds (e.g., ), using boronic acids and aryl halides.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 2-[3-(4-aminophenyl)phenyl]acetate |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)10-11-3-2-4-13(9-11)12-5-7-14(16)8-6-12/h2-9H,10,16H2,1H3 |

InChI Key |

ICYLQQVLZSIBGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (4'-Amino-biphenyl-3-yl)-acetic acid methyl ester typically involves:

- Construction of the biphenyl core with appropriate substitution.

- Introduction of the amino group at the 4' position.

- Formation of the acetic acid methyl ester moiety at the 3-position of the biphenyl ring.

The key challenge is selective functionalization without affecting other sensitive groups.

Hydrogenation of Methyl 3-(4-nitrophenyl)benzoate to Amino Derivative

One common approach starts from methyl 3-(4-nitrophenyl)benzoate, which undergoes catalytic hydrogenation to reduce the nitro group to an amino group, yielding methyl 3-(4-aminophenyl)benzoate, a close analog to the target compound.

| Parameter | Details |

|---|---|

| Starting Material | Methyl 3-(4-nitrophenyl)benzoate |

| Catalyst | 10% Palladium on activated carbon |

| Solvent | Ethyl acetate |

| Hydrogen Pressure | 30 psi (approx. 1551.49 Torr) |

| Temperature | Ambient (room temperature) |

| Reaction Time | 4 hours |

| Work-up | Filtration through celite, washing with ethyl acetate, concentration under vacuum |

Yield: Quantitative (100%) pale yellow solid obtained.

Spectral Data (1H NMR, 13C NMR): Confirmed the successful reduction and ester formation.

Esterification of (4'-Amino-biphenyl-3-yl)-acetic Acid

The acetic acid methyl ester group can be introduced by esterification of the corresponding carboxylic acid derivative.

- Reaction of the amino acid with methanol in the presence of chlorotrimethylsilane (TMSCl) at room temperature.

- This method produces amino acid methyl ester hydrochlorides efficiently.

| Step | Description |

|---|---|

| Amino acid (0.1 mol) | Dissolved in methanol (100 mL) |

| Chlorotrimethylsilane (0.2 mol) | Added slowly with stirring |

| Reaction Temperature | Room temperature |

| Reaction Monitoring | Thin Layer Chromatography (TLC) |

| Work-up | Concentration under reduced pressure |

| Product | Amino acid methyl ester hydrochloride |

This method is applicable to various amino acids and derivatives, including biphenyl acetic acid analogs.

Alternative Synthetic Routes

Phthalimide Protection and Deprotection:

Amino groups can be protected as phthalimide derivatives during synthesis to prevent side reactions, followed by hydrazine hydrate treatment to liberate the free amine.Copper-Catalyzed Amination and Esterification:

Advanced methods involve copper(II) chloride catalysis with iodine and other reagents in DMSO at elevated temperatures to form amino acid methyl esters from ketone precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Methyl 3-(4-nitrophenyl)benzoate | Pd/C, H2 (30 psi), ethyl acetate, 4 h | 100 | Selective nitro reduction to amine |

| Esterification with TMSCl/MeOH | (4'-Amino-biphenyl-3-yl)-acetic acid | Chlorotrimethylsilane, methanol, room temp | High | Mild, room temperature, general method |

| Phthalimide Protection/Deprotection | Amino acid derivatives | Phthalic anhydride, hydrazine hydrate | Moderate | Protects amine during synthesis |

| Copper-Catalyzed Amination | Ketone precursors | CuCl2, I2, DMSO, 100 °C, 8 h | Variable | Advanced catalytic method |

Research Findings and Analytical Data

NMR Spectroscopy:

1H NMR and 13C NMR spectra confirm the presence of aromatic protons, amino substitution, and methyl ester groups with characteristic chemical shifts.Melting Points and Purity:

Melting points determined by standard apparatus and purity confirmed by TLC and spectral analysis.Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (241.29 g/mol) confirm the molecular integrity.

Chemical Reactions Analysis

Types of Reactions

(4’-Amino-biphenyl-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, sulfonic acids, or nitrating agents.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that (4'-Amino-biphenyl-3-yl)-acetic acid methyl ester may exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of biphenyl compounds have been investigated for their ability to induce apoptosis in cancer cell lines, suggesting a pathway for further exploration in drug development .

Analgesic Activity

In pharmacological studies, related biphenyl derivatives have been evaluated for analgesic effects. These compounds may interact with pain pathways in the central nervous system, providing insights into their potential use as pain management agents .

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of (4'-Amino-biphenyl-3-yl)acetic acid with methanol in the presence of a catalyst. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Material Science

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology

In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems. This functionalization is crucial for developing targeted therapies in oncology .

Case Studies

Mechanism of Action

The mechanism of action of (4’-Amino-biphenyl-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Biphenyl Core

The biological and chemical properties of biphenyl acetic acid esters are highly dependent on substituent type and position. Below is a comparison with key analogs:

Structural and Electronic Effects

- Amino Group (-NH₂): The 4'-amino substituent in the target compound donates electrons via resonance, increasing the electron density of the biphenyl system. This contrasts with electron-withdrawing groups (e.g., -CF₃ in compound 28 from ), which reduce electron density and enhance oxidative stability .

- Ester Group (-COOCH₃) : The methyl ester at the 3-position is a common feature in neuroprotective agents (e.g., azetidinyl derivatives in ), where it may enhance membrane permeability .

Key Research Findings and Data Tables

Table 1. Comparative NMR Data for Biphenyl Acetic Acid Esters

Biological Activity

(4'-Amino-biphenyl-3-yl)-acetic acid methyl ester, a derivative of biphenyl, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17N1O2

- Molecular Weight : 255.31 g/mol

This compound features an amino group attached to a biphenyl structure, which is significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The compound showed significant cytotoxicity at concentrations above 800 ppm, leading to morphological changes characteristic of apoptosis, such as cell shrinkage and formation of apoptotic bodies .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (ppm) | % Cell Viability | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 1600 | 20% | Induction of apoptosis |

| HeLa | 800 | 45% | Cell cycle arrest |

| A549 | 1200 | 30% | Increased ROS production |

Neuroprotective Effects

The neuroprotective activity of this compound has been evaluated in models simulating neurodegenerative diseases. In vitro studies revealed that this compound inhibited acetylcholinesterase (AChE) activity, suggesting potential benefits in conditions like Alzheimer's disease. Molecular docking studies indicated favorable binding interactions with the active site of AChE .

Table 2: Neuroprotective Activity and AChE Inhibition

| Compound | AChE Inhibition (%) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 65 | -8.5 |

| Rivastigmine | 70 | -9.0 |

| Donepezil | 68 | -8.8 |

Case Study 1: Bladder Cancer

In a retrospective analysis involving workers exposed to biphenyl derivatives, including (4'-Amino-biphenyl), a significant correlation was found between exposure levels and the incidence of bladder cancer. The study reported a higher prevalence of transitional cell carcinoma among those with prolonged exposure, highlighting the need for careful evaluation of this compound's safety profile .

Case Study 2: Toxicological Assessment

Toxicological studies using animal models demonstrated that high doses of (4'-Amino-biphenyl) led to liver tumors and other malignancies. Specifically, male mice treated with the compound showed a dose-dependent increase in hepatocellular carcinoma incidence, underscoring the carcinogenic potential associated with biphenyl derivatives .

Q & A

Q. What are the recommended synthetic routes for (4'-Amino-biphenyl-3-yl)-acetic acid methyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic Routes : Common methods include esterification of the parent acid using methanol under acid catalysis or coupling aryl halides with acetic acid derivatives via Suzuki-Miyaura cross-coupling (for biphenyl formation). For example, analogous biphenyl acetic acid esters are synthesized using palladium catalysts and optimized solvent systems (e.g., DMF/water mixtures) .

- Optimization : Monitor reaction parameters such as temperature (60–80°C), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 acid:alcohol). Use thin-layer chromatography (TLC) or HPLC to track progress. Purification via column chromatography with silica gel or recrystallization improves yield .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the biphenyl backbone and ester/amine functional groups. Compare spectral data with PubChem entries for related acetic acid esters .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ion). Differential scanning calorimetry (DSC) assesses thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as amines and esters may irritate mucous membranes .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose in chemical waste containers. Avoid drainage entry due to potential aquatic toxicity (refer to EPA guidelines for biphenyl derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

Methodological Answer:

- Experimental Framework : Adopt a tiered approach:

- Lab Studies : Measure hydrolysis rates under varying pH (4–10) and temperatures (20–40°C). Use LC-MS to identify degradation products (e.g., free acid or amine derivatives) .

- Field Simulations : Conduct soil column experiments to assess leaching potential. Monitor biodegradation via respirometry (CO₂ evolution) in OECD 301B tests .

- Data Interpretation : Compare half-lives (t₁/₂) with regulatory thresholds (e.g., EU PBT/vPvB criteria). Model environmental partitioning using EPI Suite™ .

Q. What strategies address contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, exposure times). Use positive controls (e.g., known kinase inhibitors) to calibrate bioactivity measurements .

- Mechanistic Studies : Employ RNA sequencing or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from differential expression of metabolic enzymes (e.g., esterases) .

Q. How can computational modeling predict the interactions of this compound with biological targets?

Methodological Answer:

- In Silico Workflow :

- Docking Simulations : Use AutoDock Vina to screen against targets (e.g., COX-2 or kinase domains). Validate poses with molecular dynamics (MD) simulations (GROMACS, 50 ns trajectories) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should researchers design a study to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation monthly via HPLC-UV. Identify degradation pathways (e.g., ester hydrolysis) using LC-MS/MS .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products. Use amber vials for light-sensitive batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.